molecular formula C18H19NO5 B123784 N-trans-Feruloyloctopamine CAS No. 66648-44-0

N-trans-Feruloyloctopamine

Cat. No. B123784
CAS RN: 66648-44-0
M. Wt: 329.3 g/mol
InChI Key: VJSCHQMOTSXAKB-YCRREMRBSA-N
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Description

N-trans-Feruloyloctopamine is a natural compound with the molecular formula C18H19NO5 . It is an extract of garlic skin and possesses high antioxidant activity . It selectively induces cell apoptosis in leukemia tumors .


Molecular Structure Analysis

The molecular structure of N-trans-Feruloyloctopamine has been depicted in previous studies . The compound has a molecular weight of 329.347 Da and a monoisotopic mass of 329.126312 Da .


Physical And Chemical Properties Analysis

N-trans-Feruloyloctopamine has a density of 1.3±0.1 g/cm3 . Its boiling point is 652.5±55.0 °C at 760 mmHg . The compound has a molar refractivity of 91.5±0.3 cm3 and a polar surface area of 99 Å2 .

Scientific Research Applications

Mechanism of Action

Target of Action

N-Feruloyloctopamine primarily targets Akt and p38 MAPK . These are key proteins involved in cell signaling pathways that regulate cellular processes such as cell growth, cell cycle progression, and cell survival .

Mode of Action

N-Feruloyloctopamine interacts with its targets by significantly decreasing the phosphorylation levels of Akt and p38 MAPK . Phosphorylation is a crucial process in cell signaling, and changes in the phosphorylation levels of these proteins can lead to alterations in the cellular processes they regulate .

Biochemical Pathways

The primary biochemical pathways affected by N-Feruloyloctopamine are those regulated by Akt and p38 MAPK . These pathways play critical roles in cellular processes such as cell growth, cell cycle progression, and cell survival . By modulating the activity of Akt and p38 MAPK, N-Feruloyloctopamine can influence these pathways and their downstream effects .

Pharmacokinetics

It is known that n-feruloyloctopamine is relatively stable, but may decompose under extreme acidic or alkaline conditions . It has low solubility in water, but dissolves better in organic solvents such as ethanol and dimethyl sulfoxide . These properties may impact the bioavailability of N-Feruloyloctopamine.

Result of Action

The molecular and cellular effects of N-Feruloyloctopamine’s action are largely tied to its modulation of Akt and p38 MAPK activity. By decreasing the phosphorylation levels of these proteins, N-Feruloyloctopamine can influence various cellular processes regulated by these proteins, potentially leading to changes in cell growth, cell cycle progression, and cell survival .

Action Environment

The action, efficacy, and stability of N-Feruloyloctopamine can be influenced by various environmental factors. For instance, its stability may be compromised under extreme acidic or alkaline conditions . Additionally, its solubility and, consequently, its bioavailability and efficacy, can be affected by the presence of certain solvents .

Safety and Hazards

N-trans-Feruloyloctopamine is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

N-trans-Feruloyloctopamine might be used as a promising drug for HCC treatment . It might exacerbate HCC cell apoptosis by regulating BBC3, DDIT3, CDKN1A, and NOXA signals . The compound might be useful in the development of lead compounds for the prevention of neurodegenerative diseases, especially Alzheimer’s disease .

properties

IUPAC Name

(E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-24-17-10-12(2-8-15(17)21)3-9-18(23)19-11-16(22)13-4-6-14(20)7-5-13/h2-10,16,20-22H,11H2,1H3,(H,19,23)/b9-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSCHQMOTSXAKB-YCRREMRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCC(C2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCC(C2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904229
Record name N-Trans-Feruloyloctopamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-trans-Feruloyloctopamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032805
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-trans-Feruloyloctopamine

CAS RN

66648-44-0
Record name N-trans-Feruloyloctopamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66648-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Trans-Feruloyloctopamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-trans-Feruloyloctopamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032805
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

164 - 165 °C
Record name N-trans-Feruloyloctopamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032805
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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